5-(4-methoxyphenyl)-1-methyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
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Overview
Description
5-(4-Methoxyphenyl)-1-methyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-1-methyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the condensation of appropriate precursors such as 4-methoxybenzaldehyde and guanidine under acidic conditions. The reaction mixture is then subjected to cyclization to form the pyrazolopyrimidine ring system.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-(4-methoxyphenyl)-1-methyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one has shown potential as a bioactive molecule. It can be used to study various biological processes and pathways.
Medicine: This compound has been investigated for its medicinal properties, including its potential use as an antiviral, antibacterial, or anticancer agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other chemical products.
Mechanism of Action
The mechanism by which 5-(4-methoxyphenyl)-1-methyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-(4-Methoxyphenyl)-1H-indoles
5-(4-Methoxyphenyl)-1H-imidazoles
5-(4-Methoxyphenyl)pentanoic acid
5-(4-Methoxyphenyl)isoxazole-3-carboxylic acid
Uniqueness: 5-(4-Methoxyphenyl)-1-methyl-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one stands out due to its unique pyrazolopyrimidine structure, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
5-(4-methoxyphenyl)-1-methyl-5,6-dihydro-4H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2/c1-17-11-10(7-14-17)15-12(16-13(11)18)8-3-5-9(19-2)6-4-8/h3-7,12,15H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKWQEVUJOSUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)NC(NC2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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